4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione is a natural product found in Streptomyces with data available.
Scientific Research Applications
Nanoparticle Effect on Drug-DNA Interactions
This compound is closely related to Epirubicin, an anthracycline antineoplastic used in cancer treatment. A study by Karadurmus et al. (2017) explored how nanoparticles affect the interaction between Epirubicin and DNA, which is crucial for understanding its mechanism of action in cancer therapy (Karadurmus, Kurbanoglu, Shah, & Ozkan, 2017).
Nitration of Triazine Derivatives
Research by Bellamy et al. (2003) on the nitration of triazine derivatives, which are structurally similar to the given compound, reveals insights into chemical reactions that could be relevant for the synthesis or modification of similar compounds (Bellamy, Latypov, & Goede, 2003).
Synthesis of Phenanthropyrrolidines
Bird et al. (1986) investigated the electrochemical oxidation of aromatic ethers, leading to the synthesis of complex compounds related to the given chemical. This provides a basis for understanding the synthetic pathways and potential applications of such compounds (Bird, Black, Lloyd, Sainsbury, & Scopes, 1986).
Antitumor Evaluation
A study by Mitscher et al. (1986) focused on synthesizing and evaluating the antitumor properties of a compound similar to the one , highlighting its potential in cancer research (Mitscher, Gill, Filppi, & Wolgemuth, 1986).
Characterization of Daunorubicin Impurity
Research by Rawat et al. (2013) identified and characterized an impurity in Daunorubicin, a drug closely related to the chemical compound . This study is significant for quality control in pharmaceutical production (Rawat, Buchude, Chauhan, Patel, Patel, Belwal, & Vardhan, 2013).
Properties
CAS No. |
98813-22-0 |
---|---|
Molecular Formula |
C29H34O12 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H34O12/c1-11-24(37-4)23(34)26(38-5)28(40-11)41-25-17-12(10-29(2,35)27(25)39-6)7-14-19(21(17)32)22(33)18-15(20(14)31)8-13(36-3)9-16(18)30/h7-9,11,23-28,30,32,34-35H,10H2,1-6H3 |
InChI Key |
OJEGCXWWBDCZGW-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Synonyms |
10-deoxysteffimycin B steffimycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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